

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following Roginolisib Treatment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Roginolisib hemifumarate*

Cat. No.: *B11927587*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roginolisib (IOA-244) is a first-in-class, orally administered, allosteric modulator of phosphoinositide 3-kinase delta (PI3K δ).^[1] The PI3K δ signaling pathway is crucial for the proliferation, survival, and function of various immune cells.^[2] In the context of oncology, aberrant PI3K δ signaling can contribute to an immunosuppressive tumor microenvironment, partly by supporting the function of regulatory T cells (Tregs).^{[2][3]}

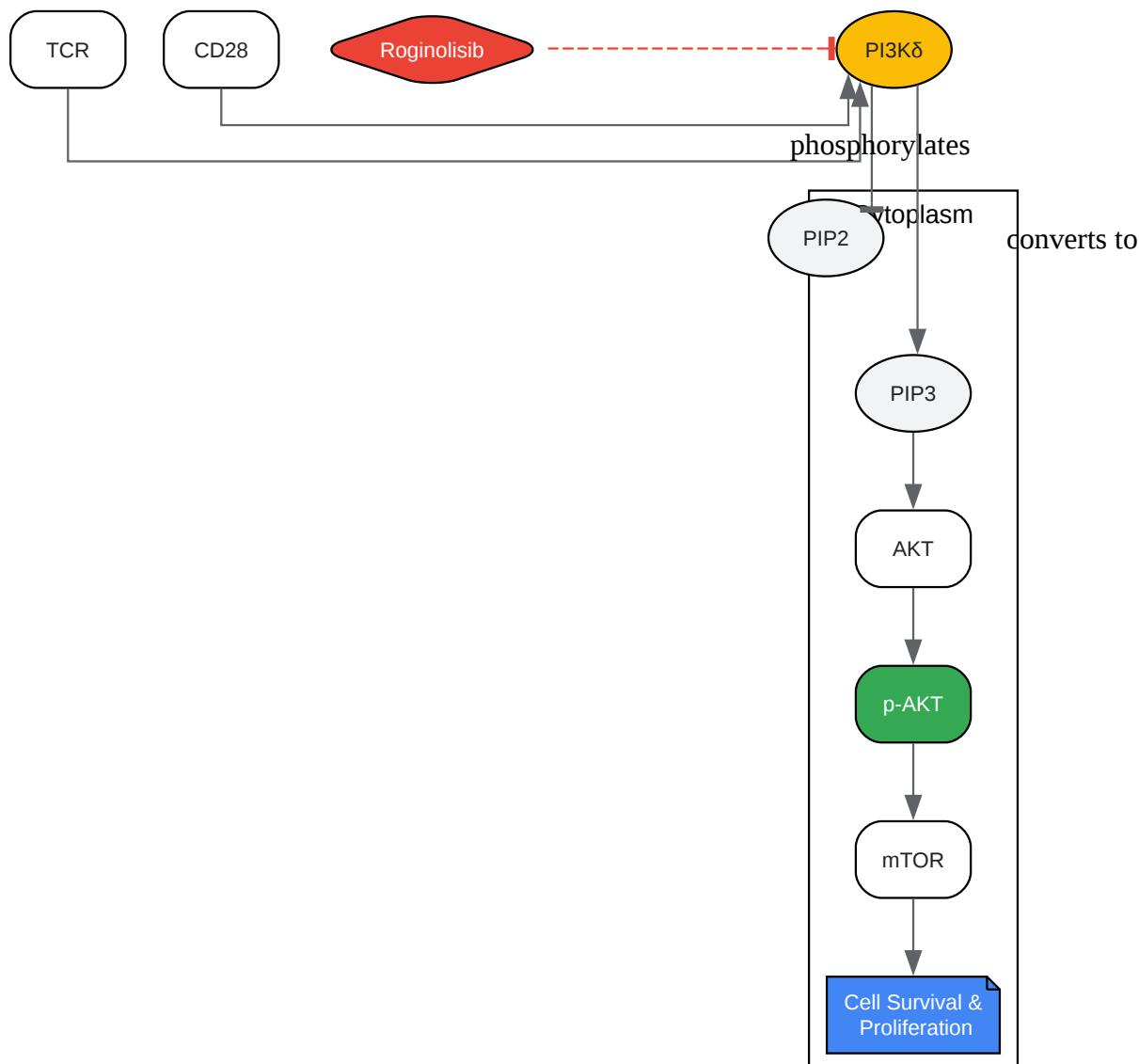
Roginolisib's selective inhibition of PI3K δ has a multi-modal effect on the anti-tumor immune response. It has been shown to decrease the population of immunosuppressive Tregs while promoting the activity of anti-cancer immune cells such as activated CD8+ T cells and Natural Killer (NK) cells.^{[1][4]} This shift in the immune cell landscape can lead to a more effective immune response against tumors.^[1] This document provides detailed protocols for the analysis of immune cell populations by flow cytometry in response to Roginolisib treatment, along with representative data and workflow diagrams.

Data Presentation

The following tables summarize the expected quantitative changes in peripheral blood immune cell subsets following treatment with Roginolisib, based on clinical trial data.

Table 1: Changes in Major Immune Cell Populations After Roginolisib Treatment

Immune Cell Subset	Marker Profile	Expected Change Post-Roginolisib
CD8+ T Cells	CD3+CD8+	Increase[1][4]
Natural Killer (NK) Cells	CD3-CD56+	Increase[1][4]
Regulatory T (Treg) Cells	CD3+CD4+CD25highFoxP3+	Decrease[1][4]


Table 2: Changes in Activated CD8+ T Cell Subsets in Patients with Stable Disease (SD) vs. Progressive Disease (PD)

Time Point	Activated CD8+ T Cells (% of CD8+) in SD Patients (Granzyme B+/CD27-)	Activated CD8+ T Cells (% of CD8+) in PD Patients (Granzyme B+/CD27-)
Baseline (Day 1)	~15%	~20%
Day 15	~25%	~20%
Cycle 3	~30%	~18%
Cycle 5	~35%	~15%
Cycle 8	~40%	~15%

Note: The data in Table 2 are estimations derived from graphical representations in clinical trial presentations and are intended for illustrative purposes.[4]

Signaling Pathway

The following diagram illustrates the simplified PI3Kδ signaling pathway and the mechanism of action of Roginolisib in T cells.

[Click to download full resolution via product page](#)

Caption: Roginolisib's inhibition of the PI3Kδ signaling pathway.

Experimental Protocols

Protocol 1: Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the staining of surface markers to identify major immune cell populations, including T cells, B cells, and NK cells.

Materials:

- Human PBMCs isolated by density gradient centrifugation
- FACS buffer (PBS + 2% FBS + 0.05% sodium azide)
- Fc receptor blocking reagent
- Fluorochrome-conjugated antibodies (see Table 3)
- Flow cytometer

Table 3: Antibody Panel for General Immune Cell Phenotyping

Target	Fluorochrome	Clone	Purpose
CD45	FITC	HI30	Leukocyte gate
CD3	PerCP-Cy5.5	UCHT1	T cell identification
CD4	APC	RPA-T4	T helper cell identification
CD8	PE-Cy7	RPA-T8	Cytotoxic T cell identification
CD19	BV421	HIB19	B cell identification
CD56	PE	B159	NK cell identification

Procedure:

- Resuspend PBMCs in FACS buffer at a concentration of 1×10^7 cells/mL.

- Add 100 μ L of the cell suspension to each well of a 96-well plate or to individual FACS tubes.
- Add Fc receptor blocking reagent according to the manufacturer's instructions and incubate for 10 minutes at 4°C.
- Prepare a cocktail of the antibodies listed in Table 3 at their predetermined optimal concentrations.
- Add the antibody cocktail to the cells and incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with 200 μ L of FACS buffer, centrifuging at 400 \times g for 5 minutes at 4°C between washes.
- Resuspend the cells in 200 μ L of FACS buffer.
- Acquire the samples on a flow cytometer.

Protocol 2: Staining for Regulatory T Cells (Tregs)

This protocol describes the staining of surface and intracellular markers to identify the Treg population.

Materials:

- Human PBMCs
- FACS buffer
- Fc receptor blocking reagent
- Fluorochrome-conjugated surface antibodies (see Table 4)
- FoxP3/Transcription Factor Staining Buffer Set
- Fluorochrome-conjugated intracellular antibody (see Table 4)
- Flow cytometer

Table 4: Antibody Panel for Treg Identification

Target	Fluorochrome	Clone	Staining Location
CD3	PerCP-Cy5.5	UCHT1	Surface
CD4	APC	RPA-T4	Surface
CD25	PE	M-A251	Surface
CD127	PE-Cy7	A019D5	Surface
FoxP3	Alexa Fluor 488	259D/C7	Intracellular

Procedure:

- Perform surface staining for CD3, CD4, CD25, and CD127 as described in Protocol 1, steps 1-6.
- After the final wash of the surface staining, resuspend the cell pellet in 1 mL of fixation/permeabilization buffer and incubate for 30-60 minutes at 4°C in the dark.
- Wash the cells with 1 mL of permeabilization buffer, centrifuging at 500 x g for 5 minutes at 4°C.
- Resuspend the cell pellet in the residual volume and add the anti-FoxP3 antibody.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells once with 1 mL of permeabilization buffer.
- Resuspend the cells in 200 µL of FACS buffer.
- Acquire the samples on a flow cytometer within 24 hours.

Protocol 3: Intracellular Staining for Activated Cytotoxic T Cells

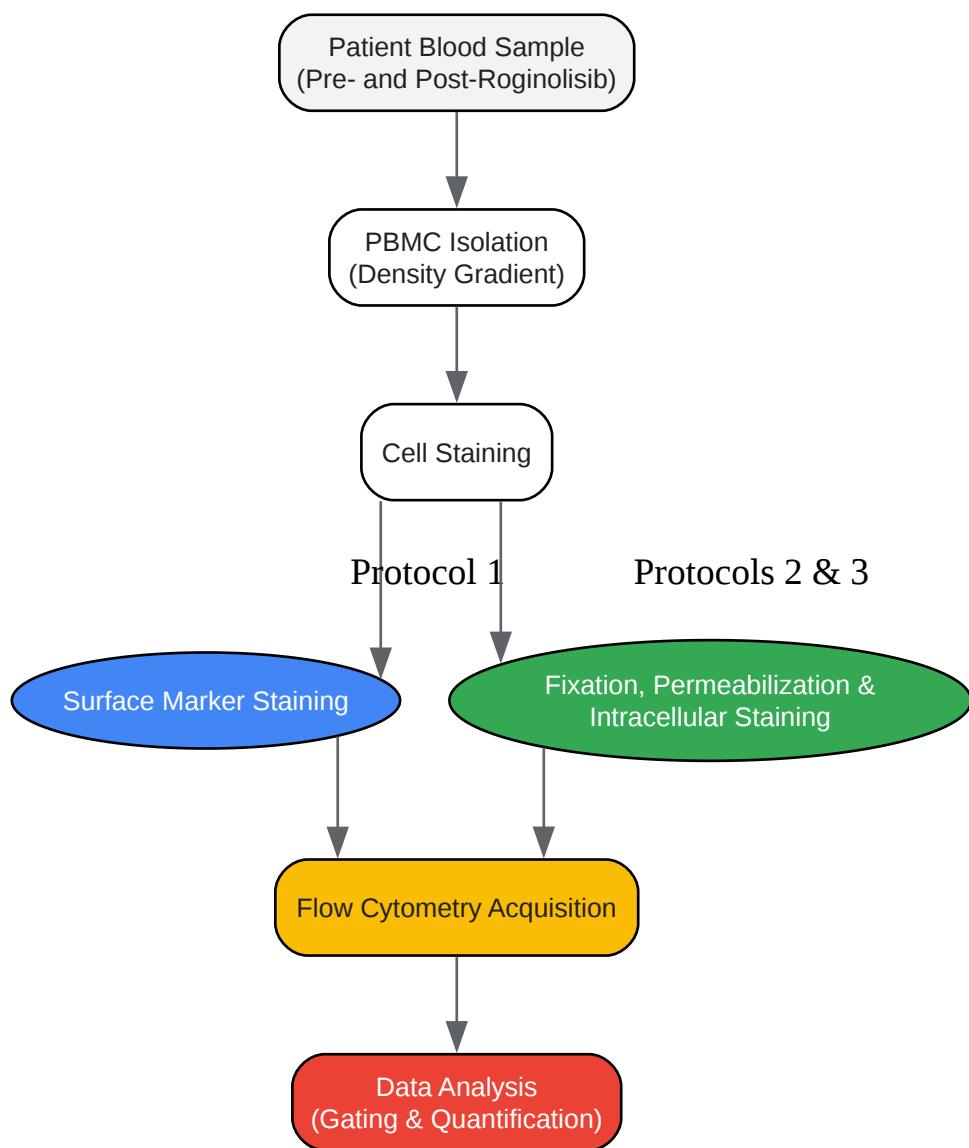
This protocol is for identifying activated CD8+ T cells by staining for the cytotoxic granule protein Granzyme B.

Materials:

- Human PBMCs
- FACS buffer
- Fc receptor blocking reagent
- Fluorochrome-conjugated surface antibodies (see Table 5)
- Fixation/Permeabilization Buffer
- Fluorochrome-conjugated intracellular antibody (see Table 5)
- Flow cytometer

Table 5: Antibody Panel for Activated CD8+ T Cell Identification

Target	Fluorochrome	Clone	Staining Location
CD3	PerCP-Cy5.5	UCHT1	Surface
CD8	APC	RPA-T8	Surface
CD27	PE-Cy7	O323	Surface
Granzyme B	Alexa Fluor 647	GB11	Intracellular


Procedure:

- Perform surface staining for CD3, CD8, and CD27 as described in Protocol 1, steps 1-6.
- Following the last wash for surface staining, fix and permeabilize the cells as described in Protocol 2, steps 2-3.
- Resuspend the cell pellet in the residual volume and add the anti-Granzyme B antibody.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells once with 1 mL of permeabilization buffer.

- Resuspend the cells in 200 μ L of FACS buffer.
- Acquire the samples on a flow cytometer.

Experimental Workflow

The following diagram outlines the general workflow for analyzing immune cell populations after Reginololisib treatment.

[Click to download full resolution via product page](#)

Caption: General workflow for flow cytometry analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Updated clinical safety and efficacy data for iOnctura's roginolisib presented at ESMO Immuno-Oncology Congress 2023 [prnewswire.com]
- 2. onclive.com [onclive.com]
- 3. Targeting T regulatory (Treg) cells in immunotherapy-resistant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wp-ionctura-2024.s3.eu-west-2.amazonaws.com [wp-ionctura-2024.s3.eu-west-2.amazonaws.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following Roginolisib Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11927587#flow-cytometry-analysis-of-immune-cells-after-roginolisib-treatment>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com